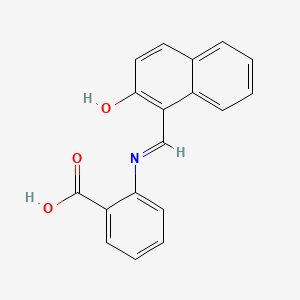
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its photochromic and thermochromic properties, making it useful in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid typically involves the reaction of 2-hydroxynaphthaldehyde with an appropriate amine under reflux conditions. For example, a solution of 2-hydroxynaphthaldehyde and the amine in absolute ethanol is heated under reflux for several hours. The resulting mixture is then cooled, and the precipitate is filtered and recrystallized from ethanol to obtain the desired Schiff base . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups, using reagents like acyl chlorides or alkyl halides.
Chelation: As a Schiff base, it can form chelates with metal ions, which is useful in coordination chemistry.
Applications De Recherche Scientifique
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid largely depends on its ability to form complexes with metal ions. The Schiff base can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable chelates. These metal complexes can exhibit various biological and chemical activities, depending on the nature of the metal ion and the coordination environment .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzoic acid include other Schiff bases derived from 2-hydroxynaphthaldehyde and different amines. These compounds share similar photochromic and thermochromic properties but may differ in their specific applications and reactivity. For example:
2-Hydroxy-1-naphthaldehyde salicyloylhydrazone: Another Schiff base with similar chelating properties.
This compound methyl ester: A derivative with different solubility and reactivity characteristics.
Propriétés
Numéro CAS |
796-47-4 |
|---|---|
Formule moléculaire |
C18H13NO3 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H13NO3/c20-17-10-9-12-5-1-2-6-13(12)15(17)11-19-16-8-4-3-7-14(16)18(21)22/h1-11,20H,(H,21,22) |
Clé InChI |
QDRLBGYTPRZOPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


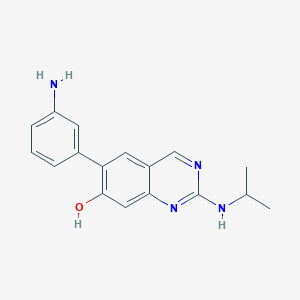
![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)

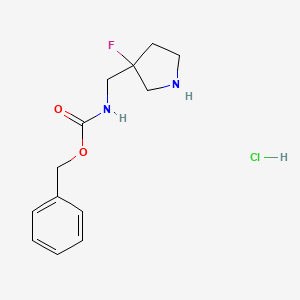
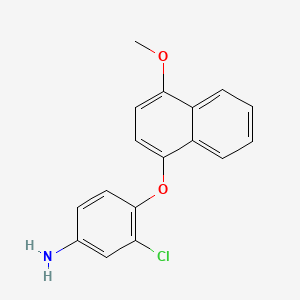
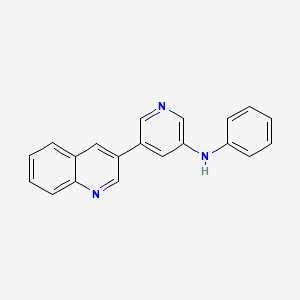
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
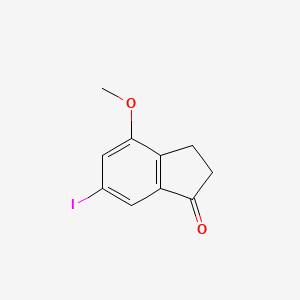
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)

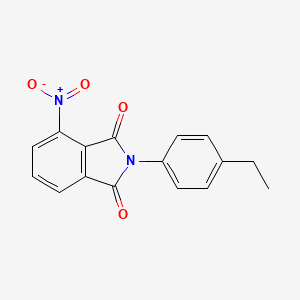
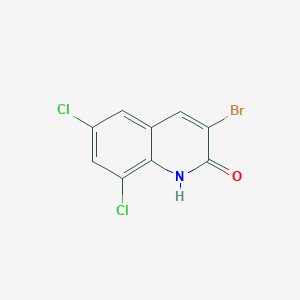
![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
